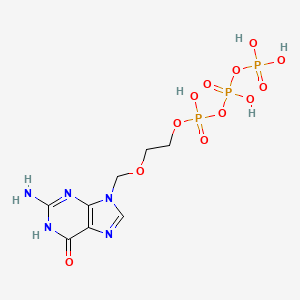

Acyclovir triphosphate

Vue d'ensemble

Description

Acyclovir is a synthetic nucleoside analogue active against herpes viruses . It is indicated for the acute treatment of herpes zoster (shingles) .

Synthesis Analysis

The synthesis of Acyclovir involves 5-aminoimidazole-4-carboxamide undergoing alkylations with 3-oxy-4-chlorobutanol acetate, after which the product is condensed with benzoyl othiocyanate by heating reflux, in acetone .Molecular Structure Analysis

Acyclovir triphosphate has a molecular formula of C8H14N5O12P3 . The structure of acyclovir is illustrated as a guanine nucleoside analog .Chemical Reactions Analysis

The method of analysis of Acyclovir is based on the diazo coupling reaction between diazotized acyclovir and p-dimethylaminobenzaldehyde (DMAB) .Physical And Chemical Properties Analysis

Acyclovir is a partial nucleoside. It is a functional analog of the guanosine. Chemically acycloguanosine has an open-chain structure instead of the sugar ring . The molecular weight of Acyclovir triphosphate is 465.14 g/mol .Applications De Recherche Scientifique

Inhibition of HIV and Herpesvirus Replication

Acyclovir triphosphate (ACVTP) has been studied for its role in inhibiting the replication of various viruses. It's been found to inhibit HIV replication, where it acts directly on HIV infection and has been observed to alter the course of disease in patients coinfected with HSV and HIV (McMahon et al., 2008). Moreover, ACVTP is known for its potent inhibition of herpes simplex virus (HSV) replication and has been shown to significantly inhibit Epstein-Barr virus (EBV)-associated DNA polymerase, indicating a competitive mechanism in its action against EBV replication (Datta et al., 1980).

Mechanism of Action

The mechanism of action of ACVTP involves its incorporation into the DNA chain, thereby inhibiting viral DNA polymerase. This incorporation leads to the termination of the DNA chain, effectively stopping viral replication. Studies have shown that ACVTP competes with dGTP for incorporation into DNA, acting as a chain terminator substrate for HIV RT and HSV-1 DNA polymerase (Reardon & Spector, 1989). Additionally, ACVTP's inhibition of cellular alpha DNA polymerase and herpes simplex virus-induced DNA polymerases has been observed, highlighting its selective interactions with virally-induced enzymes (St. Clair et al., 1984).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of acyclovir have been extensively studied. In virus-infected cells, acyclovir is metabolized to its mono-, di-, and triphosphate derivatives, with the level of phosphorylation dependent on various factors such as virus type and drug concentration (Furman et al., 1981). The metabolism process involves initial phosphorylation by a herpes virus-specified thymidine kinase, followed by conversion to the triphosphate form by cellular enzymes (Elion, 1983).

Resistance Mechanisms and Challenges

Resistance to acyclovir, particularly in the context of HIV treatment, is a significant concern. The V75I mutation in HIV-1 reverse transcriptase, for example, has been identified as a key factor in developing resistance to acyclovir. This mutation discriminates against ACVTP at the level of catalysis, while binding of the inhibitor remains largely unaffected (Tchesnokov et al., 2009).

Mécanisme D'action

Orientations Futures

Acyclovir is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is considered the beginning of a new era of antiviral therapy, due to its high selectivity and low cytotoxicity . Further in-vivo studies and clinical trials are warranted to validate the tablet’s performance, evaluate its pharmacokinetics, and assess its therapeutic efficacy for the treatment of viral infections .

Propriétés

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLSIKEOSXJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216551 | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acyclovir triphosphate | |

CAS RN |

66341-18-2 | |

| Record name | Acyclovir triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66341-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acyclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

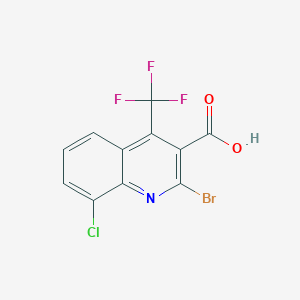

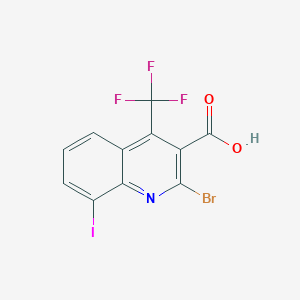

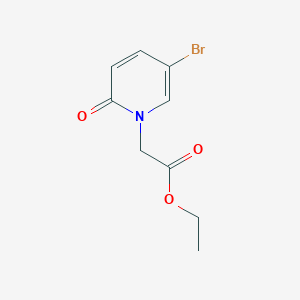

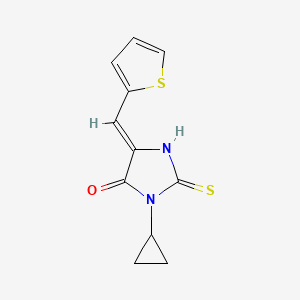

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)